molecular formula C14H14ClNO B1288284 3-Chloro-4-(3,4-dimethylphenoxy)aniline CAS No. 84865-95-2

3-Chloro-4-(3,4-dimethylphenoxy)aniline

Cat. No.: B1288284
CAS No.: 84865-95-2
M. Wt: 247.72 g/mol
InChI Key: BMCARPLEMPBICF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-4-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-Chloro-4-(3,4-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

3-Chloro-4-(3,4-dimethylphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used to label or modify proteins, aiding in the identification and characterization of protein structures.

    Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds. Researchers explore its derivatives for possible medicinal properties.

    Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,4-dimethylphenoxy)aniline is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins or enzymes, in biological systems. The compound’s structure allows it to form covalent or non-covalent bonds with these targets, potentially altering their function or activity.

Comparison with Similar Compounds

3-Chloro-4-(3,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:

    3-Chloro-4-(3,4-dimethylphenoxy)phenol: This compound has a similar structure but contains a hydroxyl group instead of an amino group. It may exhibit different reactivity and applications due to this structural difference.

    3-Chloro-4-(3,4-dimethylphenoxy)benzoic acid:

Biological Activity

3-Chloro-4-(3,4-dimethylphenoxy)aniline, with the CAS number 84865-95-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14ClNO
  • Molecular Weight : 247.72 g/mol

The compound's structure includes a chloro group and a dimethylphenoxy moiety, which are essential for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities and their underlying mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by interfering with key enzymatic processes.

  • Target Enzymes : The compound interacts with enzymes critical for bacterial survival, such as DNA gyrase and dihydroorotase.
  • Biochemical Pathways : Inhibition of these enzymes disrupts the synthesis of nucleic acids and pyrimidines, leading to bacterial cell death .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various anilines, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
This compound8E. coli
Control Antibiotic (e.g., Amoxicillin)16Staphylococcus aureus

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. Its ability to inhibit cancer cell proliferation has been explored in various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Research Findings

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)12Induced apoptosis
HeLa (Cervical Cancer)10Significant growth inhibition
A549 (Lung Cancer)15Cell cycle arrest observed

Properties

IUPAC Name

3-chloro-4-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCARPLEMPBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599147
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84865-95-2
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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